3-(2-hydroxyphenyl)-N-methylpropionamide
Description
3-(2-Hydroxyphenyl)-N-methylpropionamide is a substituted propionamide featuring a 2-hydroxyphenyl group attached to the propionamide backbone and an N-methyl substituent. The hydroxyphenyl group contributes to hydrogen-bonding capacity and electronic effects, while the N-methyl group may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)7-6-8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWLZQZGJFVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-methylpropionamide typically involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include palladium on carbon and other transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxyacetophenone derivatives.
Reduction: Formation of N-methyl-3-(2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted phenylpropionamides.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-methylpropionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amide group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
a) 3-Amino-N-(2-hydroxyphenyl)propanamide (CAS 917364-26-2)
- Structure: Differs by replacing the N-methyl group with an amino (-NH2) group.
- The molecular weight is 180.2 g/mol .
b) N-(3-Hydroxyphenyl)-2-methylpropanamide
- Structure : Hydroxyphenyl substitution at the 3-position instead of 2-position, with a methyl branch on the propionamide chain.
- Properties : The 3-hydroxyphenyl group may alter electronic distribution and intermolecular interactions, affecting crystallinity and melting points .
c) 2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]propionamide
Physical and Chemical Properties
a) Melting Points and Solubility
- 3ga (3-(4-(((3,4-dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide): Melting point 255–257°C, Rf = 0.3 (PE:EA = 10:1) .
- 3fa (4-chloro-N-((3,4-dihydronaphthalen-2-yl)methyl)-N-methylaniline): Melting point 255–257°C, Rf = 0.8 (PE:EA = 20:1) .
- Comparison : Similar melting points suggest comparable thermal stability, but differing Rf values highlight distinct polarities due to substituents.
b) Electronic Properties
Key Comparative Data Table
*Estimated based on structural analogs.
Research Implications and Challenges
- Electronic Effects : The 2-hydroxyphenyl group in this compound likely enhances hydrogen bonding and aromatic interactions, similar to observations in .
- Synthetic Complexity : Methylation at the amide nitrogen may require selective protection/deprotection strategies, as seen in .
- Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound is absent in the evidence, necessitating extrapolation from analogs.
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